6-Chloro-3,4-bis(4-chlorophenyl)-7-methylchromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-3,4-bis(4-chlorophenyl)-7-methylchromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by the presence of chloro and methyl groups attached to a chromen-2-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3,4-bis(4-chlorophenyl)-7-methylchromen-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde, 4-chlorobenzyl chloride, and methyl acetoacetate.
Condensation Reaction: The first step involves a condensation reaction between 4-chlorobenzaldehyde and methyl acetoacetate in the presence of a base, such as sodium ethoxide, to form a chalcone intermediate.
Cyclization: The chalcone intermediate undergoes cyclization in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the chromen-2-one core structure.
Chlorination: The final step involves the chlorination of the chromen-2-one core using a chlorinating agent, such as thionyl chloride, to introduce the chloro groups at the desired positions.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions, such as higher temperatures and pressures, to increase yield and efficiency. The use of continuous flow reactors and automated processes can further enhance the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3,4-bis(4-chlorophenyl)-7-methylchromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The chloro groups can be substituted with other functional groups, such as amino or hydroxyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or ammonia.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
6-Chloro-3,4-bis(4-chlorophenyl)-7-methylchromen-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as anti-inflammatory, anticancer, and antimicrobial activities.
Material Science: It is explored for its use in the development of organic semiconductors and optoelectronic devices.
Biological Research: The compound is used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of 6-Chloro-3,4-bis(4-chlorophenyl)-7-methylchromen-2-one involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-3,4-bis(4-chlorophenyl)chromen-2-one: Lacks the methyl group at the 7-position.
3,4-bis(4-chlorophenyl)-7-methylchromen-2-one: Lacks the chloro group at the 6-position.
6-Chloro-3,4-bis(4-methylphenyl)-7-methylchromen-2-one: Has methyl groups instead of chloro groups on the phenyl rings.
Uniqueness
6-Chloro-3,4-bis(4-chlorophenyl)-7-methylchromen-2-one is unique due to the specific arrangement of chloro and methyl groups, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
6-chloro-3,4-bis(4-chlorophenyl)-7-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Cl3O2/c1-12-10-19-17(11-18(12)25)20(13-2-6-15(23)7-3-13)21(22(26)27-19)14-4-8-16(24)9-5-14/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLRHSSLUAOGBML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=C(C(=O)O2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Cl3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.